

# Molecular structure of 2-chloroaniline

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## Compound of Interest

Compound Name: 2-Chloroaniline

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An In-depth Technical Guide to the Molecular Structure of **2-Chloroaniline**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**2-Chloroaniline** (o-chloroaniline) is an aromatic amine and a crucial intermediate in the synthesis of a wide range of commercial products, including pharmaceuticals, dyes, pigments, and polymers. A thorough understanding of its molecular structure and physicochemical properties is essential for its effective utilization and for the development of novel synthetic pathways. This technical guide provides a consolidated overview of the molecular structure, spectroscopic characteristics, and key experimental protocols related to **2-chloroaniline**, presented for a technical audience.

## Molecular Identity and Physicochemical Properties

**2-Chloroaniline** is a colorless to pale yellow or amber liquid that may darken upon exposure to air and light.<sup>[1]</sup> Its core structure consists of a benzene ring substituted with an amino group (-NH<sub>2</sub>) and a chlorine atom (-Cl) at adjacent (ortho) positions.

Table 1: Chemical Identifiers and Physical Properties of **2-Chloroaniline**

Property	Value	Reference(s)
IUPAC Name	2-chloroaniline	
CAS Number	95-51-2	
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClN	
Molecular Weight	127.57 g/mol	
Appearance	Colorless to pale yellow/amber liquid	[1]
Melting Point	-2 °C	[2]
Boiling Point	208-210 °C (lit.)	
Density	1.213 g/mL at 25 °C (lit.)	
Refractive Index	n <sub>20/D</sub> 1.588 - 1.589	
Water Solubility	5.13 g/L at 20 °C	
SMILES	<chem>Nc1ccccc1Cl</chem>	
InChIKey	AKCRQHGQIJBRMN-UHFFFAOYSA-N	

## Structural and Spectroscopic Characterization

The precise arrangement of atoms and bonds in **2-chloroaniline** has been elucidated through various analytical techniques. While detailed crystallographic data, including specific bond lengths and angles, are available from the Cambridge Structural Database (CSD), this section summarizes key spectroscopic data used for its identification and characterization.

Table 2: Summary of Spectroscopic Data for **2-Chloroaniline**

Technique	Data / Key Observations	Reference(s)
$^1\text{H}$ NMR	Chemical Shifts (ppm) in $\text{CDCl}_3$ : ~7.22, ~7.03, ~6.72, ~6.67 (Aromatic protons), ~3.92 ( $\text{NH}_2$ protons)	[3][4]
$^{13}\text{C}$ NMR	Data available in $\text{DMSO-d}_6$ and $\text{CCl}_4$ . Aromatic carbons appear in the ~115-145 ppm range.	[5]
FTIR	Key Bands ( $\text{cm}^{-1}$ ): ~3225 (N-H stretch), ~1490-1492 (Aromatic C=C stretch), ~1282 (C-N stretch)	[6]
Mass Spec. (EI)	Molecular Ion ( $\text{M}^+$ ): m/z 127	[2]

## Experimental Protocols

Detailed and reproducible experimental methods are critical for the synthesis and analysis of **2-chloroaniline**. This section outlines established protocols.

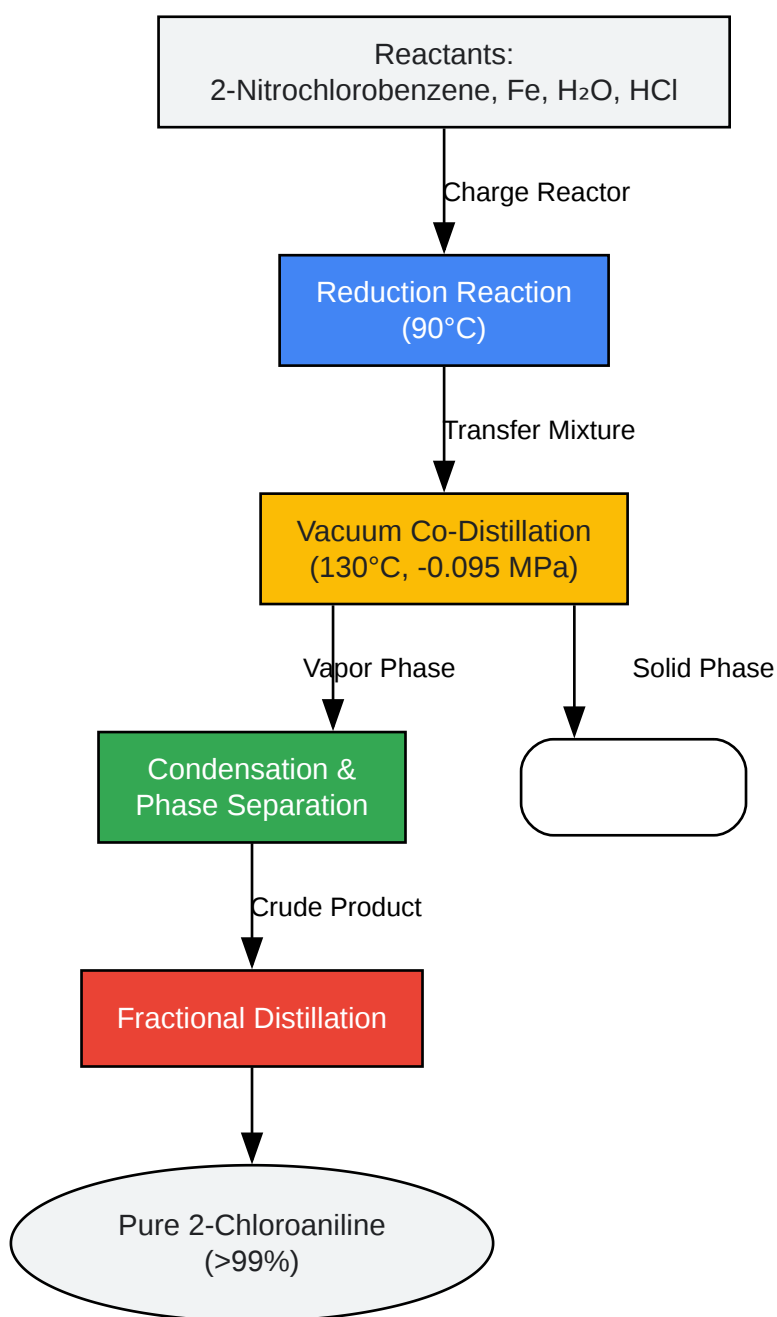
### Synthesis of 2-Chloroaniline via Reduction of 2-Nitrochlorobenzene

A widely used industrial method for preparing **2-chloroaniline** is the reduction of 2-nitrochlorobenzene using iron powder in an acidic medium.[7]

Methodology:

- **Reaction Setup:** In a suitable reaction vessel, charge o-nitrochlorobenzene, hydrochloric acid, water, and iron powder in a mass ratio of 1:0.017:0.33:1.
- **Reduction:** Heat the reaction mixture to  $90^\circ\text{C}$  with agitation. The iron powder acts as the reducing agent in the presence of hydrochloric acid.

- Separation: Upon reaction completion, transfer the mixture to a vacuum dryer. Co-distill the **2-chloroaniline** and water under vacuum (e.g., at 130°C and -0.095 MPa) to separate them from the iron sludge.
- Isolation: Condense the vapor. The immiscible **2-chloroaniline** and water phases can be separated. The crude **2-chloroaniline** forms the organic layer.
- Purification: Subject the crude **2-chloroaniline** to fractional distillation to yield the final product with a purity typically exceeding 99%.<sup>[7]</sup>



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Caption: Workflow for the synthesis of **2-chloroaniline**.

## Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of **2-chloroaniline** and quantifying impurities.<sup>[1][2]</sup>

Methodology:

- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) and a suitable detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), is used.<sup>[8]</sup>
- Sample Preparation: Prepare a dilute solution of the **2-chloroaniline** sample (e.g., 1 mg/mL) in a high-purity solvent like methanol or ethyl acetate.<sup>[2][8]</sup>
- Injection: Inject a small volume (e.g., 0.2 - 1  $\mu$ L) of the sample into the GC inlet.<sup>[1][8]</sup>
- Chromatographic Conditions:
  - Carrier Gas: Helium at a constant flow (e.g., 1.2 mL/min).<sup>[8]</sup>
  - Injector Temperature: 280 °C.<sup>[8]</sup>
  - Oven Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 15°C/min to 300°C, with a final hold. This program may be optimized as needed.<sup>[8]</sup>
- Data Analysis: The purity is determined by calculating the area percentage of the **2-chloroaniline** peak relative to the total area of all peaks in the resulting chromatogram.<sup>[1][8]</sup>

## Conclusion

This guide has detailed the fundamental molecular and structural properties of **2-chloroaniline**. The tabulated physicochemical and spectroscopic data provide a quick reference for researchers, while the outlined experimental protocols for synthesis and analysis offer practical, actionable information for laboratory and process development settings. A comprehensive

understanding of these characteristics is paramount for professionals engaged in chemical synthesis and drug development involving this versatile intermediate.

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